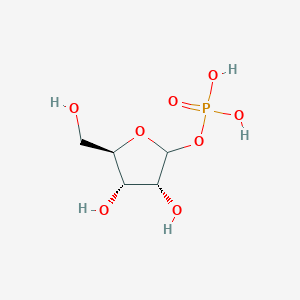![molecular formula C21H26N6O3 B227810 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide, also known as DMP-323, is a potent and selective inhibitor of the cGAS-STING pathway. This pathway is involved in the innate immune response and plays a critical role in the detection of viral and bacterial infections. DMP-323 has been shown to have potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.
Wirkmechanismus
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide exerts its therapeutic effects by inhibiting the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of the innate immune response. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide binds to the STING protein and prevents its activation, thereby reducing the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in immune cell activation and inflammation, which is beneficial in the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to have a selective and potent inhibitory effect on the cGAS-STING pathway, with minimal off-target effects. In preclinical studies, 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide is its selective and potent inhibitory effect on the cGAS-STING pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, the limited solubility of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide in aqueous solutions can make it difficult to use in certain experimental systems. In addition, the high cost of synthesis and limited availability of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide can be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide and the cGAS-STING pathway. One area of interest is the role of this pathway in the development of cancer and the potential therapeutic applications of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide in cancer treatment. Another area of interest is the development of more potent and selective inhibitors of the cGAS-STING pathway, which could lead to the development of more effective treatments for autoimmune and inflammatory diseases. Finally, the study of the cGAS-STING pathway in the context of viral infections and the development of antiviral therapies is an area of active research.
Synthesemethoden
The synthesis of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the purine ring system, which is achieved through a multistep process involving cyclization, oxidation, and reduction reactions. The final step involves the coupling of the purine ring system with the piperidine-4-carboxamide moiety to form 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been extensively studied in various preclinical models of autoimmune and inflammatory diseases, including lupus, psoriasis, and rheumatoid arthritis. In these models, 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of these diseases.
Eigenschaften
Produktname |
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide |
|---|---|
Molekularformel |
C21H26N6O3 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O3/c1-13-4-6-14(7-5-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-10-8-15(9-11-26)17(22)28/h4-7,15H,8-12H2,1-3H3,(H2,22,28) |
InChI-Schlüssel |
GGSOMKTWECNDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)



![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)